3-(4-[(4-Chlorobenzyl)oxy]phenyl)-1-phenyl-1h-pyrazole-4-carbaldehyde
Description
Properties
IUPAC Name |
3-[4-[(4-chlorophenyl)methoxy]phenyl]-1-phenylpyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O2/c24-20-10-6-17(7-11-20)16-28-22-12-8-18(9-13-22)23-19(15-27)14-26(25-23)21-4-2-1-3-5-21/h1-15H,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKJJZTZCRRQFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-[(4-Chlorobenzyl)oxy]phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the pyrazole ring through a cyclization reaction, followed by the introduction of the chlorobenzyl ether group via an etherification reaction. The final step often involves the formylation of the pyrazole ring to introduce the aldehyde group.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this.
Chemical Reactions Analysis
Types of Reactions
3-(4-[(4-Chlorobenzyl)oxy]phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The chlorobenzyl ether group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorobenzyl group.
Major Products
Oxidation: 3-(4-[(4-Chlorobenzyl)oxy]phenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid.
Reduction: 3-(4-[(4-Chlorobenzyl)oxy]phenyl)-1-phenyl-1H-pyrazole-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
- Chemical Formula : C30H26ClN3O3
- Molecular Weight : 576.141 g/mol
- CAS Number : 956987-43-2
Scientific Research Applications
Pharmaceutical Development
Anticancer Activity
| Compound Name | IC50 Value (µM) | Cancer Type |
|---|---|---|
| Compound A | 15 | Breast Cancer |
| Compound B | 20 | Lung Cancer |
| Target Compound | 18 | Colon Cancer |
Antimicrobial Properties
Agricultural Applications
Mechanism of Action
The mechanism of action of 3-(4-[(4-Chlorobenzyl)oxy]phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Substituent Variations
Pyrazole-4-carbaldehyde derivatives differ primarily in substituents at positions 1 and 3 of the pyrazole ring. Key analogs include:
Key Observations :
- Electron-Withdrawing vs. Donating Groups : The target compound’s 4-chlorobenzyloxy group (-O-CH₂-C₆H₄-Cl) is electron-withdrawing, enhancing electrophilicity at the aldehyde group. In contrast, analogs with methoxy (-OCH₃, ) or propargyloxy (-O-propargyl, ) substituents exhibit electron-donating effects, altering reactivity.
- Steric Effects : Bulky substituents like benzoyl (4a, ) reduce conformational flexibility compared to the target compound’s phenyl group.
Physicochemical Properties
- IR Spectroscopy : The aldehyde group in all analogs shows characteristic C=O and C-H stretches near 1640–1670 cm⁻¹ and 2760–2798 cm⁻¹, respectively. The target compound’s 4-chlorobenzyloxy group introduces additional C-Cl stretches (~750 cm⁻¹) .
- Solubility : Chlorinated derivatives (e.g., target compound, ) exhibit lower aqueous solubility compared to methoxy-substituted analogs (e.g., ) due to increased hydrophobicity.
Biological Activity
3-(4-[(4-Chlorobenzyl)oxy]phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative that has garnered attention due to its potential biological activities. This compound's structure suggests it may interact with various biological targets, leading to diverse pharmacological effects. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of approximately 382.85 g/mol. The presence of the chlorobenzyl group and the pyrazole ring contributes to its potential reactivity and biological activity.
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Pyrazoles have been shown to possess significant antimicrobial properties, with some derivatives demonstrating effectiveness against various bacterial and fungal strains.
- Anti-inflammatory Effects : Certain pyrazole compounds act as inhibitors of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
- Antitumor Activity : Some studies suggest that pyrazole derivatives can inhibit tumor cell proliferation and induce apoptosis in cancer cells.
- Antiparasitic Activity : There is evidence that certain pyrazoles can inhibit the growth of parasitic organisms.
Antimicrobial Activity
A study by Umesha et al. (2009) highlighted that synthesized pyrazole carboxamides exhibited notable antifungal activity against several phytopathogenic fungi, indicating their potential use as agricultural fungicides .
Anti-inflammatory Activity
Research has shown that pyrazole derivatives can inhibit COX-2, an enzyme involved in inflammation. A specific compound from this class demonstrated a significant reduction in inflammatory markers in animal models .
Antitumor Activity
A recent investigation into the structure-activity relationship (SAR) of pyrazole derivatives revealed that modifications at the 4-position significantly enhance antiproliferative activity against various cancer cell lines. For instance, compounds with electron-withdrawing groups like chlorine showed improved efficacy compared to their non-substituted counterparts .
Case Study 1: Anticancer Properties
In a study examining the anticancer properties of pyrazole derivatives, it was found that 3-(4-chlorobenzyl)oxy substituted pyrazoles exhibited IC50 values in the low micromolar range against breast cancer cell lines. The presence of the chlorobenzyl moiety was crucial for enhancing cytotoxicity due to its ability to facilitate cellular uptake and interaction with target proteins .
Case Study 2: Anti-inflammatory Effects
Another study focused on evaluating the anti-inflammatory effects of pyrazole derivatives in a carrageenan-induced paw edema model in rats. The results indicated that specific pyrazole compounds significantly reduced edema compared to control groups, demonstrating their potential as therapeutic agents for inflammatory diseases .
Data Tables
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(4-[(4-Chlorobenzyl)oxy]phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde?
- Methodology :
- Step 1 : Synthesize the precursor 1-(4-((4-chlorobenzyl)oxy)phenyl)ethan-1-one via nucleophilic substitution. Reflux 4-hydroxyacetophenone with 4-chlorobenzyl chloride in absolute ethanol using anhydrous K₂CO₃ as a base (6 hours, monitored by color change) .
- Step 2 : Introduce the aldehyde group using the Vilsmeier–Haack reaction. React the precursor with POCl₃ and DMF to form the carbaldehyde derivative .
- Step 3 : Purify via recrystallization (ethanol/water) and validate purity using TLC or HPLC.
Q. How is structural characterization performed for this compound?
- Analytical Techniques :
- X-ray crystallography : Resolve crystal structure using SHELX software (e.g., SHELXL for refinement). Triclinic systems (e.g., space group P1) are common for pyrazole derivatives, with lattice parameters such as a = 6.759 Å, b = 10.061 Å, and interaxial angles ~94–109° .
- Spectroscopy : Confirm functional groups via ¹H/¹³C NMR (aldehyde proton at δ ~9.8–10.2 ppm) and IR (C=O stretch at ~1680–1720 cm⁻¹).
Q. What biological activities are reported for structurally related pyrazole-carbaldehyde derivatives?
- Key Findings :
- Pyrazole derivatives exhibit antibacterial, antiviral (e.g., anti-HIV), and antitumor activities. Substitutions at the 4-position (e.g., chloro, methoxy) enhance bioactivity by modulating electron density and steric effects .
- Mechanistic Insight : The aldehyde group may act as a reactive site for Schiff base formation with biological targets, such as enzyme active sites .
Advanced Research Questions
Q. How can the Vilsmeier–Haack reaction be optimized to improve aldehyde yield?
- Variables to Test :
- Temperature : Lower temperatures (0–5°C) during DMF addition reduce side reactions.
- Molar Ratios : Optimize POCl₃:precursor ratio (e.g., 1.2:1 vs. 1.5:1) to balance reactivity and byproduct formation .
- Workup : Quench with aqueous NaHCO₃ to neutralize excess POCl₃ and isolate the product via dichloromethane extraction.
Q. How to resolve contradictions between NMR and crystallographic data for this compound?
- Validation Strategies :
- Dynamic NMR : Assess conformational flexibility (e.g., hindered rotation of the 4-chlorobenzyl group) that may cause signal splitting .
- DFT Calculations : Compare experimental and computed NMR chemical shifts to identify discrepancies arising from crystal packing effects .
Q. What computational methods are suitable for modeling this compound’s interactions with biological targets?
- Approaches :
- Molecular Docking : Use AutoDock Vina to predict binding modes with viral proteases or kinases. The aldehyde group may form hydrogen bonds with catalytic residues .
- MD Simulations : Simulate stability of ligand-protein complexes in explicit solvent (e.g., GROMACS) to evaluate residence times .
Q. What challenges arise in crystallizing this compound?
- Key Issues :
- Polymorphism : Multiple crystal forms may emerge due to flexible substituents (e.g., 4-chlorobenzyloxy group). Screen solvents (e.g., ethanol, acetonitrile) to isolate the most stable polymorph .
- Twinned Data : Use SHELXD for structure solution and refine with TWIN/BASF commands in SHELXL to address twinning .
Q. How can structure-activity relationship (SAR) studies enhance the bioactivity of this compound?
- Design Strategies :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
